molecular formula C7H7FN2O2 B2618355 4-fluoro-N-methyl-3-nitroaniline CAS No. 24773-12-4

4-fluoro-N-methyl-3-nitroaniline

Cat. No.: B2618355
CAS No.: 24773-12-4
M. Wt: 170.143
InChI Key: WJSBZDQUNMXGSY-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-3-nitroaniline is an organic compound belonging to the class of nitroanilines. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-methyl-3-nitroaniline typically involves a multi-step synthesis process. One common method includes the following steps :

    Methylation: 4-Fluoro-3-nitroaniline is used as the starting material. It is reacted with formaldehyde in the presence of sulfuric acid (60-98% concentration) at a temperature range of 20-60°C to obtain a methylation solution.

    Neutralization: The methylation solution is then added dropwise into a mixed solution of ammonium hydroxide (10-28% concentration) and an organic solvent. The mixture is subjected to reflux cooling, followed by filtering or liquid separation to obtain a crude product.

    Purification: The crude product undergoes crystallization and drying to yield the refined this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and cost-effective, ensuring high product quality and stability .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-methyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

Major Products:

    Reduction: 4-Fluoro-N-methyl-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Fluoro-3-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-N-methyl-3-nitroaniline has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and medicinal compounds.

    Agrochemicals: It is a precursor in the production of pesticides and herbicides.

    Material Science: It is utilized in the preparation of high-end resins and polymers.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the fluorine and methyl groups, which enhance its reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-fluoro-N-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBZDQUNMXGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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